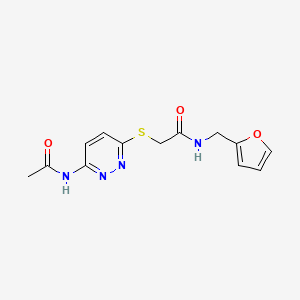

2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Description

2-((6-Acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with an acetamido group at the 6-position and a thioether-linked furan-2-ylmethyl moiety. The pyridazine ring contributes to π-π stacking interactions, while the thioether bridge and furan substituent may enhance solubility and target binding specificity.

Properties

IUPAC Name |

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-9(18)15-11-4-5-13(17-16-11)21-8-12(19)14-7-10-3-2-6-20-10/h2-6H,7-8H2,1H3,(H,14,19)(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNDZPYKCGDKHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as diethyl oxalate, under acidic conditions.

Thioether Formation: The thioether linkage is formed by reacting the acetamidopyridazine with a thiol compound, such as thiourea, under basic conditions.

Acetamide Formation: The final step involves the reaction of the thioether intermediate with furan-2-ylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), Lewis acids as catalysts.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Nitrated or halogenated furan derivatives.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

Materials Science: Its unique structure may allow it to be used in the development of new materials with specific electronic or optical properties.

Chemical Biology: It can be employed in chemical biology to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interaction between the compound and its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Diversity in Acetamide Derivatives

The target compound shares functional motifs with several analogs, but key structural differences influence their properties:

Table 1: Key Structural Features of Comparable Compounds

Purity and Analytical Characterization

Purity benchmarks for acetamide derivatives are critical for pharmacological evaluation:

- Triazinoindole Derivatives: Consistently ≥95% purity via HPLC () .

- CRCM5484 : 90% purity confirmed by HPLC () .

- CD73 Inhibitors () : Characterized by HRMS and NMR, ensuring structural fidelity .

The target compound would require similar rigorous characterization (e.g., HPLC, $ ^1H $/$ ^{13}C $-NMR) to verify purity and confirm the thioether linkage and furan substitution.

Pharmacological Implications

While biological data for the target compound is unavailable, structural analogs provide insights:

- CRCM5484 : Demonstrates BET-BDII selectivity, suggesting thioether-linked heterocycles modulate protein interactions .

- Triazinoindole Derivatives: Potential kinase inhibitors due to planar aromatic cores .

- Benzothiazole Analogs : Anticancer activity linked to methylenedioxy groups and thioether flexibility .

Biological Activity

2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A pyridazine ring : Known for its biological activity.

- A furan moiety : Associated with diverse pharmacological properties.

- An acetamide group : Enhances solubility and bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. Evaluations using cell lines such as A549 (lung cancer) and MCF7 (breast cancer) demonstrated significant cytotoxic effects.

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 | 15.5 | MTS |

| MCF7 | 22.3 | BrdU |

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are necessary to elucidate specific pathways.

The biological activity of this compound is hypothesized to occur through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial growth and tumor progression.

- DNA Interaction : Similar compounds have shown a tendency to bind to DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

In a study involving various derivatives of thioacetamides, the effectiveness of this compound was compared with known antibiotics. Results indicated superior activity against resistant strains of bacteria, highlighting its potential as a lead compound for further development.

Case Study 2: Antitumor Properties

A comparative analysis of this compound with other pyridazine derivatives revealed promising results in inhibiting tumor cell proliferation in vitro. The study utilized both two-dimensional (2D) and three-dimensional (3D) culture systems to assess efficacy, with notable differences in IC50 values between the two formats.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.